molecular formula C16H20N2O B15424689 1,2-Benzenedicarbonitrile, 4-(octyloxy)- CAS No. 106144-21-2

1,2-Benzenedicarbonitrile, 4-(octyloxy)-

Cat. No.: B15424689
CAS No.: 106144-21-2
M. Wt: 256.34 g/mol
InChI Key: ZLYSPLLEHZXBSX-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4-(octyloxy)- (CAS: Not explicitly provided in evidence; structurally analogous to 121068-03-9) is a substituted phthalonitrile derivative with a linear octyloxy (-O-C₈H₁₇) group at the 4-position of the benzene ring. This compound belongs to the family of benzenedicarbonitriles, which are widely used as intermediates in synthesizing macrocycles (e.g., phthalocyanines), polymers, and agrochemicals. The octyloxy chain enhances solubility in non-polar solvents and reduces aggregation in solution, a property critical for applications in materials science.

Properties

CAS No.

106144-21-2

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-octoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2O/c1-2-3-4-5-6-7-10-19-16-9-8-14(12-17)15(11-16)13-18/h8-9,11H,2-7,10H2,1H3

InChI Key

ZLYSPLLEHZXBSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2-Benzenedicarbonitrile Derivatives

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
4-(Octyloxy)-1,2-benzenedicarbonitrile 4-(C₈H₁₇O-) C₁₆H₁₈N₂O 270.33* High solubility in organic solvents; precursor for macrocycles
4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]- (121068-03-9) 4-(C₅F₈H₂O-) C₁₃H₆F₈N₂O 358.19 Fluorophilic; used in fluoropolymer synthesis
4-(2,2,3,3-Tetrafluoropropoxy)- (121190-46-3) 4-(C₃H₄F₄O-) C₁₁H₆F₄N₂O 258.17 Electron-deficient; enhances charge transport in OLEDs
4-Phenoxy- (38791-62-7) 4-(C₆H₅O-) C₁₄H₈N₂O 220.23 Rigid aromatic structure; precursor for conjugated polymers
4-(4-Methylphenoxy)- (182417-07-8) 4-(C₇H₇O-) C₁₅H₁₀N₂O 234.25 Improved crystallinity; used in X-ray studies
4-Bromo- (N/A) 4-Br C₈H₃BrN₂ 213.02 Electron-withdrawing; facilitates cross-coupling reactions
4,5-Diethoxy-3-fluoro- (474554-45-5) 3-F, 4,5-(C₂H₅O-) C₁₂H₁₁FN₂O₂ 246.23 Dual functionality (fluorine + alkoxy); agrochemical intermediate
4-(3,4-Dimethylphenoxy)-5-nitro- (282734-52-5) 4-(C₈H₉O-), 5-NO₂ C₁₆H₁₁N₃O₃ 293.28 Electron-deficient nitro group; explosives research

*Note: Molecular weight calculated based on formula C₁₆H₁₈N₂O.

Key Findings:

Solubility and Aggregation: The octyloxy chain in 4-(octyloxy)-1,2-benzenedicarbonitrile improves solubility in non-polar solvents compared to shorter-chain analogs like 4-phenoxy derivatives. Fluorinated derivatives (e.g., 121068-03-9) exhibit unique solubility in fluorinated solvents, enabling niche applications in coatings.

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 282734-52-5, -Br in 4-bromo derivatives) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Alkoxy groups (e.g., octyloxy, ethoxy) are electron-donating, stabilizing charge-transfer complexes in photovoltaics.

Applications: Macrocycle Synthesis: Octyloxy and phenoxy derivatives serve as precursors for phthalocyanines, critical in dyes and catalysts. Agrochemicals: 4,5-Diethoxy-3-fluoro- derivatives are intermediates in pesticide synthesis due to their stability and bioactivity. Polymers: Fluorinated derivatives are incorporated into high-performance polymers for electronics.

Thermal and Chemical Stability :

  • Nitro-substituted derivatives (e.g., 282734-52-5) exhibit lower thermal stability due to the labile nitro group.
  • Fluorinated analogs (e.g., 121190-46-3) show enhanced resistance to oxidation.

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